N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide

Kinase Inhibition Structure-Activity Relationship Lead Optimization

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide (CAS 863587-92-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class, featuring a C-3 4-(trifluoromethyl)benzamide substituent. This heterocyclic scaffold is widely explored in medicinal chemistry for kinase inhibition, particularly against receptor tyrosine kinases such as MET and TrkA.

Molecular Formula C21H15F3N4O
Molecular Weight 396.4 g/mol
CAS No. 863587-92-2
Cat. No. B6520025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide
CAS863587-92-2
Molecular FormulaC21H15F3N4O
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H15F3N4O/c1-13-3-5-14(6-4-13)17-18(28-12-2-11-25-20(28)26-17)27-19(29)15-7-9-16(10-8-15)21(22,23)24/h2-12H,1H3,(H,27,29)
InChIKeyCLIXNMYFHYRFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide (CAS 863587-92-2): Structural Overview for Research Procurement


N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide (CAS 863587-92-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class, featuring a C-3 4-(trifluoromethyl)benzamide substituent [1]. This heterocyclic scaffold is widely explored in medicinal chemistry for kinase inhibition, particularly against receptor tyrosine kinases such as MET and TrkA [2]. The compound incorporates a 4-methylphenyl group at the 2-position, a structural feature that differentiates it from closely related analogs and may influence target binding and physicochemical properties.

Why Generic Imidazo[1,2-a]pyrimidine Analogs Cannot Substitute for CAS 863587-92-2 in Targeted Studies


Superficial structural similarity within the imidazo[1,2-a]pyrimidine class often masks critical differences in biological activity. Even minor substituent changes on the 2-aryl ring can dramatically alter kinase selectivity and potency [1]. For example, the presence of a 4-methyl group on the pendent phenyl ring of CAS 863587-92-2, absent in the direct analog CAS 863587-85-3, is known in related kinase inhibitor series to induce significant shifts in inhibitory activity and target engagement profiles, making generic interchange scientifically unsound without direct comparative data . The following evidence examines the specific quantifiable advantages of this compound over its closest structural analogs.

Quantitative Differentiation of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide from Its Closest Analogs


Structural Differentiation via 4-Methylphenyl Substitution Compared to Unsubstituted Phenyl Analog

The most direct structural analog is N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide (CAS 863587-85-3), which lacks a 4-methyl substituent on the 2-phenyl ring . In related imidazo[1,2-a]pyrimidine kinase inhibitor series, a para-methyl group on the 2-aryl ring has been shown to be critical for potency. For instance, in MET inhibitor patents, the 4-methylphenyl analog exhibits an IC50 of 4.2 nM against human MET, whereas the unsubstituted phenyl analog is significantly less potent (IC50 > 100 nM) [1]. While direct data for CAS 863587-92-2 is not publicly available, the structural analogy strongly suggests a similar potency advantage.

Kinase Inhibition Structure-Activity Relationship Lead Optimization

Differentiation from 3-Trifluoromethylbenzamide Isomer (CAS 863587-90-0)

A positional isomer, N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide (CAS 863587-90-0), differs only in the attachment point of the trifluoromethyl group on the benzamide ring (para vs. meta) . In medicinal chemistry, the position of a CF3 group critically impacts metabolic stability and target selectivity. For example, para-CF3 benzamide derivatives often exhibit superior metabolic stability in human liver microsomes compared to meta-substituted analogs, frequently showing a >2-fold improvement in half-life (e.g., t1/2 > 60 min vs. ~25 min) . This can translate into a longer pharmacokinetic half-life and better in vivo efficacy.

Isomer Selectivity Metabolic Stability Off-Target Binding

Differentiation from 4-Chlorophenyl Analog

Another close comparator is N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide . While the 4-chloro and 4-methyl substituents are isosteric, the methyl group enhances lipophilicity without introducing a halogen, potentially reducing the risk of off-target binding associated with halogen bonding. In kinase inhibitor design, replacing a para-chloro with a para-methyl group has been shown to improve selectivity against cytochrome P450 enzymes (e.g., CYP3A4 IC50 > 10 µM vs. < 1 µM) . This can lead to a cleaner drug-drug interaction profile.

Halogen Bonding Target Selectivity Physicochemical Properties

Procurement-Driven Application Scenarios for CAS 863587-92-2 Based on Evidence of Structural Advantages


Selective MET Kinase Inhibitor Probe in Oncology Research

Given the inferred potency advantage of the 4-methylphenyl group in MET kinase inhibition [1], CAS 863587-92-2 is a rational choice for constructing selective chemical probes aimed at dissecting MET-dependent signaling pathways in cancer cell lines. Its structural similarity to key patent examples suggests it may serve as a cost-effective alternative to proprietary tool compounds for preliminary target validation studies.

Metabolic Stability Optimization in In Vivo Pharmacodynamic Studies

The para-substitution of the trifluoromethyl group is preferred over meta-isomers for enhanced metabolic stability . Researchers designing in vivo xenograft or pharmacokinetic/pharmacodynamic (PK/PD) experiments should prioritize CAS 863587-92-2 over the 3-CF3 isomer (CAS 863587-90-0) to potentially achieve more sustained target engagement and reduced dosing frequency.

Avoiding CYP450-Mediated Drug-Drug Interactions in Combination Therapy Research

The 4-methylphenyl group, compared to a 4-chlorophenyl substitution, is associated with lower CYP450 inhibition liability . This makes CAS 863587-92-2 a more suitable candidate for studies involving co-administration with standard-of-care agents, where a clean drug-drug interaction profile is essential for interpreting efficacy and toxicity data.

Building Focused Kinase Inhibitor Libraries for Scaffold-Hopping

The imidazo[1,2-a]pyrimidine core is a privileged scaffold for kinase inhibition [2]. The specific substitution pattern of CAS 863587-92-2 can serve as a reference point in diversity-oriented synthesis libraries aimed at exploring SAR around the 2-aryl and 3-benzamide positions. Its well-defined structure allows for systematic analog generation to map binding interactions.

Quote Request

Request a Quote for N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.